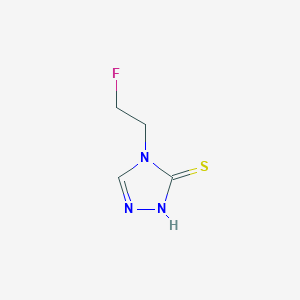

![molecular formula C19H18N4O7S B2701059 2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351594-69-8](/img/structure/B2701059.png)

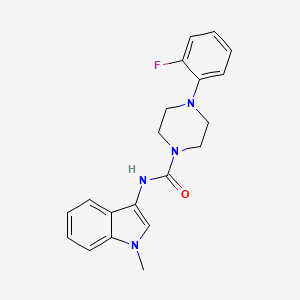

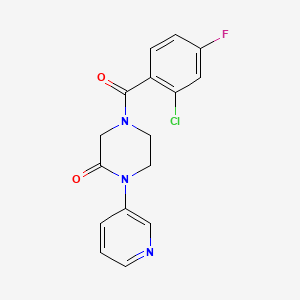

2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

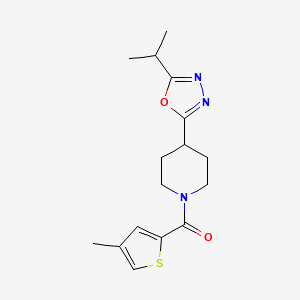

The benzo[c][1,2,5]thiadiazole (BTZ) group has been incorporated into polymers of intrinsic microporosity (PIMs) for use in flow photochemistry . These BTZ-doped PIMs were used as either homogeneous or heterogeneous visible light photosensitisers of oxygen under both batch and continuous flow conditions .

Synthesis Analysis

The BTZ group was chemically incorporated into PIM-EA-TB through a copolymerisation strategy, allowing up to 5% BTZ incorporation without compromising processability or microporosity .Chemical Reactions Analysis

The BTZ-doped PIMs were used as photosensitisers of oxygen under both batch and continuous flow conditions .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

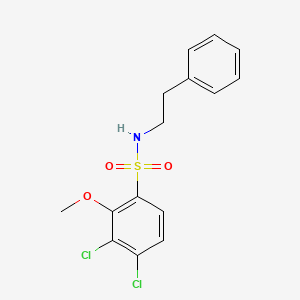

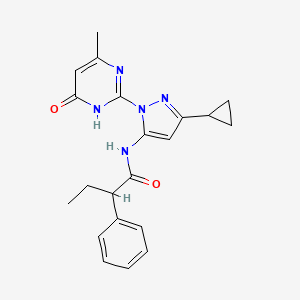

- Synthesis of Heterocyclic Compounds: Research into heterocyclic compounds similar to the specified chemical structure has led to the development of potential therapeutic agents. For example, compounds have been synthesized for their analgesic and antibacterial activity, highlighting the medicinal chemistry applications of such molecules (Oleshchuk et al., 2019). Additionally, studies on novel 1,3,4-thiadiazole amide derivatives containing piperazine have demonstrated their potential as antimicrobial agents, suggesting a similar scope for research and development (Xia, 2015).

Organic Synthesis and Material Science

- Electrochemical Synthesis: The electrochemical synthesis of arylthiobenzazoles using a compound with a similar structural motif indicates the utility of such structures in facilitating organic reactions through electrochemical means. This demonstrates the compound's relevance in synthesizing novel materials with specific electronic properties (Amani & Nematollahi, 2012).

- Green Synthesis Methods: An eco-friendly microwave-assisted synthesis of related compounds has been reported, emphasizing the environmental benefits and efficiency of such methods in the synthesis of complex molecules. This suggests potential green chemistry applications for similar compounds (Said et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The use of BTZ-doped PIMs in photochemistry is a promising area of research. The solution processability of these materials was demonstrated by the simple deposition of the photoactive microporous polymer onto glass beads, which were then fixed within a column reactor for continuous flow photochemistry .

Propiedades

IUPAC Name |

2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S.C2H2O4/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQNQQIMQAAXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2700991.png)

![N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2700992.png)

![1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2700996.png)